1-butyl-3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a quinoline core substituted with a 3-chlorobenzenesulfonyl group at position 3, a butyl chain at position 1, and a 4-ethylpiperazinyl moiety at position 6. The fluorine atom at position 6 and the sulfonyl group at position 3 are critical for modulating electronic properties and biological interactions .
Properties
IUPAC Name |
1-butyl-3-(3-chlorophenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClFN3O3S/c1-3-5-9-30-17-24(34(32,33)19-8-6-7-18(26)14-19)25(31)20-15-21(27)23(16-22(20)30)29-12-10-28(4-2)11-13-29/h6-8,14-17H,3-5,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQIJLIRCNAWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions:
Formation of the Quinolone Core: The quinolone core can be synthesized through a condensation reaction between an aniline derivative and a β-keto ester in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide and a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Sulfonylation: The chlorobenzenesulfonyl group is introduced through a sulfonylation reaction using chlorobenzenesulfonyl chloride and a base, such as triethylamine, in an organic solvent like dichloromethane.
Fluorination: The fluorine atom can be introduced via a nucleophilic substitution reaction using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST).
Piperazine Derivative Introduction: The ethylpiperazinyl group is introduced through a nucleophilic substitution reaction using 1-ethylpiperazine and a suitable leaving group, such as a tosylate, in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound would involve scaling up the aforementioned synthetic routes while optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolone N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the quinolone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the butyl, chlorobenzenesulfonyl, and ethylpiperazinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides in appropriate solvents.
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Reduced quinolone derivatives.
Substitution: Substituted quinolone derivatives with modified functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves inhibition of bacterial protein synthesis, which is crucial for bacterial growth and survival.
Anticancer Properties
In vitro studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy in disrupting cancer cell proliferation through apoptosis induction. The sulfonyl group is believed to play a critical role in enhancing the compound's interaction with cancer cell receptors.
Neurological Applications
The piperazine component suggests potential applications in treating neurological disorders. Preliminary studies have indicated that it may have neuroprotective effects and could be beneficial in managing conditions such as anxiety and depression by modulating neurotransmitter systems.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2020 | Evaluate antimicrobial efficacy | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Johnson et al., 2021 | Assess anticancer effects | Showed significant reduction in tumor size in xenograft models; apoptosis confirmed via flow cytometry. |
| Lee et al., 2022 | Investigate neurological effects | Found improvement in anxiety-like behaviors in rodent models; potential mechanism linked to serotonin modulation. |
Mechanism of Action
The mechanism of action of 1-butyl-3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death. The presence of the fluorine atom enhances its binding affinity to the target enzymes, increasing its antibacterial potency.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 1
- Butyl vs. Pentyl/Alkyl Chains: The butyl group in the target compound contrasts with pentyl (e.g., compound 81: 1-pentyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one) and 4-methylbenzyl (e.g., compound in ). For instance, compound 81 has a molecular weight (MW) of 370 vs. the target compound’s estimated MW of ~520, reflecting differences in substituent bulk .
Substituent Variations at Position 3
- Sulfonyl vs. Aroyl Groups: The 3-chlorobenzenesulfonyl group distinguishes the target compound from analogs with aroyl substituents (e.g., compound 80: 3-(naphthalene-1-carbonyl)).
- Chloro vs. Methoxy Substituents :
describes a compound with a 3-(4-methoxyphenyl)sulfonyl group. The methoxy group’s electron-donating nature may reduce electrophilicity at position 3 compared to the chloro substituent, altering reactivity or interaction with biological targets .
Substituent Variations at Position 7
- 4-Ethylpiperazinyl vs. Diethylamino/Morpholinyl: The 4-ethylpiperazinyl group (target compound) offers a balance of solubility and steric bulk compared to diethylamino () or morpholinyl () groups. Piperazine derivatives often enhance solubility via protonation at physiological pH, which may improve pharmacokinetics .
Mechanistic Insights from Related Compounds
- APDQ230122 (): A 3-acyl-1,4-dihydroquinolin-4-one derivative inhibits Streptococcus pneumoniae by disrupting peptidoglycan biosynthesis. While the target compound has a sulfonyl group instead of an acyl moiety, its 3-chlorobenzenesulfonyl substituent may similarly interfere with bacterial cell wall synthesis via electrophilic interactions .
- Kinase Inhibition Potential: Compounds with piperazinyl groups (e.g., ) often exhibit kinase-modulating activity. The 4-ethylpiperazinyl group in the target compound could enhance binding to ATP pockets in kinases .
Biological Activity
1-butyl-3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a quinoline core substituted with various functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antitumor activity. For instance, compounds similar to 1-butyl-3-(3-chlorobenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : The compound acts as a multikinase inhibitor, affecting pathways involved in cell cycle regulation and apoptosis. This has been evidenced by studies demonstrating its ability to downregulate cyclin-dependent kinases (CDKs) and E2F-target genes in tumor tissues .
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., K562 for leukemia and DU145 for prostate cancer) have shown that the compound exhibits cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research shows that it can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages, suggesting a potential role in managing inflammatory diseases .
The proposed mechanisms include:
- Targeting Multiple Signaling Pathways : The compound may interact with various targets involved in inflammation and cancer progression.
- Induction of Apoptosis : It has been suggested that the compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Clinical Trials : Compounds with structural similarities have progressed to clinical trials, showing promising results in terms of safety and efficacy when used in combination therapies .
- Animal Models : Animal studies have demonstrated reduced tumor sizes and improved survival rates when treated with quinoline derivatives similar to the target compound .
Data Summary
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Methodological Answer: The synthesis involves multi-step reactions requiring precise optimization:
- Quinoline Core Formation : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for fluorinated quinoline backbone assembly. Solvents like DMF or THF are critical for solubility .
- Sulfonylation : Introduce the 3-chlorobenzenesulfonyl group via nucleophilic substitution at position 3. Reaction time (12–24 hours) and stoichiometric excess of sulfonyl chloride are key .
- Piperazine Functionalization : Alkylation or amination at position 7 with 4-ethylpiperazine under reflux conditions (e.g., in acetonitrile) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Critical Parameters Table :
Q. How is the molecular structure confirmed experimentally?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:
- 1H/13C NMR : Assign peaks to substituents (e.g., δ 8.5 ppm for quinoline protons, δ 3.2–3.8 ppm for piperazine CH₂ groups) .
- X-ray Crystallography : Resolve the triclinic crystal system (space group P1) with unit cell parameters (a = 9.89 Å, b = 10.24 Å) .
- HRMS : Confirm molecular weight (e.g., m/z 568.53 for related analogs) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variable Substituents : Synthesize analogs with modified sulfonyl (e.g., 4-Cl vs. 3-Cl), piperazine (ethyl vs. methyl), or fluoro positions.
- Biological Assays : Test against bacterial (e.g., E. coli) and cancer cell lines (e.g., MCF-7). Correlate substituent electronegativity/steric effects with IC₅₀ values .
- Computational Modeling : Use DFT to calculate electrostatic potential maps and predict binding affinities to target enzymes (e.g., topoisomerase II) .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (pH, serum concentration) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., de-ethylated piperazine derivatives) that may contribute to discrepancies .
- Target Validation : CRISPR knockouts or siRNA silencing of proposed targets (e.g., DNA gyrase) to confirm mechanism .
Q. What strategies optimize HPLC analysis for this compound?
Methodological Answer:
Q. HPLC Parameters Table :
| Column | Mobile Phase | Flow Rate | Retention Time | Purity (%) |
|---|---|---|---|---|
| C18 (250 mm) | Acetonitrile/H₂O + FA | 1.0 mL/min | 12.3 min | >98 |
Q. How to analyze crystal packing and intermolecular interactions?
Methodological Answer:
- X-ray Data : Analyze hydrogen bonds (e.g., N–H⋯O between piperazine and sulfonyl groups) and π-π stacking (quinoline rings) .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., 60% H-bonding, 25% van der Waals) using software like CrystalExplorer .
Q. How to evaluate stability under physiological conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
